molecular formula C15H15N3O3S B6099083 3-{2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamido}benzoic acid

3-{2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamido}benzoic acid

Cat. No.: B6099083
M. Wt: 317.4 g/mol
InChI Key: LHBZQQASGVHGSV-UHFFFAOYSA-N
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Description

“3-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoic acid” is a chemical compound with a linear formula of C16H17N3O3S . It is related to the class of compounds known as pyrimidines, which are vital constituents of nucleic acids and are employed as synthetic precursors of bioactive molecules .


Synthesis Analysis

The synthesis of pyrimidine derivatives, including “3-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoic acid”, has been reported in various studies . One method involves the alkylation of 4,6-dimethyl-2-pyrimidineacetonitrile with chloroacetic acid anilides . Other methods include reactions with enaminonitrile, alkynes, (trimethylsilyl) acetylene, α-methyl or α-methylene ketones, and (hetero)aryl iodides .


Molecular Structure Analysis

The molecular structure of “3-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoic acid” can be analyzed using various spectroscopic techniques, including IR, UV-vis, 1H and 13C-NMR, and MS . The compound’s structure can also be viewed using computational methods .


Chemical Reactions Analysis

The chemical reactions involving “3-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoic acid” and related compounds have been studied . These reactions include condensation with benzaldehyde derivatives in the presence of an acid, Lewis acid, dehydrating agent, or strong organic base as catalyst .


Physical and Chemical Properties Analysis

The physical and chemical properties of “3-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoic acid” can be characterized by analytical measurements such as CHN elemental analyses, solubility, melting point, and conductivity . The compound’s low molar conductivity values in dimethylsulfoxide suggest that it is non-ionic in nature .

Future Directions

Pyrimidine-based compounds, including “3-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoic acid”, continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . Future research may focus on developing novel synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties .

Properties

IUPAC Name

3-[[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-9-6-10(2)17-15(16-9)22-8-13(19)18-12-5-3-4-11(7-12)14(20)21/h3-7H,8H2,1-2H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBZQQASGVHGSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=CC=CC(=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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